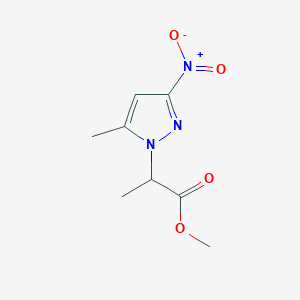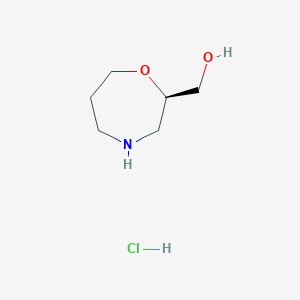
(R)-(1,4-氧氮杂环庚烷-2-基)甲醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(1,4-Oxazepan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
科学研究应用
®-(1,4-Oxazepan-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that alcohols generally interact with various biological targets, including enzymes and cell membranes . The specific targets for this compound would require further experimental investigation.
Mode of Action
®-(1,4-Oxazepan-2-yl)methanol hydrochloride, like other alcohols, may interact with its targets through a variety of mechanisms. Alcohols can form hydrogen bonds with proteins, altering their structure and function . They can also incorporate into lipid bilayers, affecting membrane fluidity and potentially influencing membrane-bound proteins . The exact mode of action for this specific compound remains to be elucidated.
Biochemical Pathways
For instance, methanol, a simple alcohol, is metabolized in the body into formaldehyde and formic acid, affecting various metabolic pathways
Pharmacokinetics
Alcohols generally have good absorption due to their polarity and ability to form hydrogen bonds . They can distribute throughout the body, crossing biological membranes. Alcohols are typically metabolized in the liver, and the products are excreted via the kidneys . The specific ADME properties of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride would need to be determined experimentally.
Result of Action
For instance, they can alter protein function, disrupt membrane integrity, and influence cell signaling . The specific effects of this compound would require further investigation.
Action Environment
The action, efficacy, and stability of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the reaction of alcohols with hydrohalic acids is acid-catalyzed . Additionally, the solubility of similar compounds in different solvents can vary, which may affect their bioavailability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride typically involves the formation of the oxazepane ring followed by the introduction of the methanol group and subsequent conversion to the hydrochloride salt. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxazepane ring. The methanol group is then introduced through a nucleophilic substitution reaction, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure the quality of the final product .
化学反应分析
Types of Reactions
®-(1,4-Oxazepan-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1,4-Oxazepane: The parent compound without the methanol group.
®-2-Methyl-1,4-oxazepane: A derivative with a methyl group instead of the methanol group.
Uniqueness
®-(1,4-Oxazepan-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both the oxazepane ring and the methanol group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
属性
IUPAC Name |
[(2R)-1,4-oxazepan-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCNWXGJJIVMOT-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H](OC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)
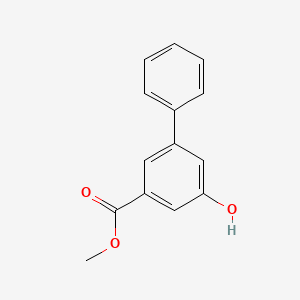
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2419633.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2419634.png)
![3-(tert-butyl)-1-(2,5-dimethylbenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419636.png)
![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2419637.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2419639.png)
![methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2419641.png)
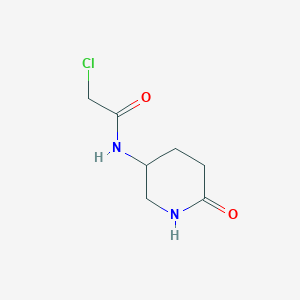
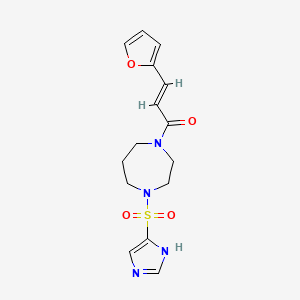
![[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2419645.png)

![5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419651.png)
